An In-depth Technical Guide to Ethyl Stearate (CAS 111-61-5)
An In-depth Technical Guide to Ethyl Stearate (CAS 111-61-5)
For Researchers, Scientists, and Drug Development Professionals
Ethyl stearate (B1226849), the ethyl ester of the saturated fatty acid, stearic acid, is a versatile oleochemical with significant applications across the pharmaceutical, cosmetic, and food industries. Its unique physicochemical properties, stemming from its long alkyl chain and ester functionality, make it a valuable excipient in drug delivery systems, a functional ingredient in topical formulations, and a key component in various industrial processes. This guide provides a comprehensive overview of its core properties, experimental protocols for its synthesis and application, and insights into its biological interactions.
Core Physicochemical Properties
Ethyl stearate is characterized as a colorless to pale yellow, waxy solid or oily liquid at room temperature, possessing a faint, fatty odor.[1] Its hydrophobic nature and compatibility with organic solvents are central to its utility. A summary of its key quantitative properties is presented below.
| Property | Value |
| CAS Number | 111-61-5 |
| Molecular Formula | C₂₀H₄₀O₂ |
| Molecular Weight | 312.53 g/mol [1] |
| Melting Point | 33.4 - 38 °C[2][3][4] |
| Boiling Point | ~371 °C (at 760 mmHg)[1]; 213 - 215 °C (at 15 mmHg)[2][4][5] |
| Density | ~0.86 g/cm³ (at 25 °C)[1] |
| Flash Point | >110 °C[5] |
| Vapor Pressure | 0.00003 mmHg (at 25 °C, est.)[5] |
| Water Solubility | Insoluble (~0.00037 mg/L at 25 °C, est.)[3][5] |
| Solubility | Soluble in ethanol (B145695), ether, chloroform, and most organic solvents.[1][6] |
| Refractive Index | ~1.4349[4] |
| logP (Octanol/Water) | 8.937 (est.)[5] |
Experimental Protocols
Detailed methodologies for the synthesis and a key application of ethyl stearate are provided below. These protocols are intended for laboratory use by trained professionals.
Protocol 1: Synthesis of Ethyl Stearate via Fischer Esterification
This protocol details the acid-catalyzed esterification of stearic acid with ethanol, a common and efficient method for producing ethyl stearate.
Materials:
-
Stearic Acid (1.0 eq)
-
Anhydrous Ethanol (used in excess, e.g., 10 eq or as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) (catalytic amount, e.g., 0.05 eq)
-
Toluene (for azeotropic removal of water, optional)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Hexane (B92381) or Petroleum Ether (for purification)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark apparatus (if using azeotropic removal)
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine stearic acid and a significant excess of anhydrous ethanol. Ethanol often serves as both reactant and solvent.
-
Catalyst Addition: While stirring, cautiously add the acid catalyst (e.g., concentrated H₂SO₄) to the mixture.
-
Reaction: Heat the mixture to reflux (the boiling point of ethanol) and maintain for 2-4 hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or by titrating the remaining acid content in aliquots.[7]
-
Work-up - Neutralization: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Dilute with an organic solvent like hexane and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[8] The bicarbonate wash should be performed carefully to vent any CO₂ produced.
-
Drying: Dry the separated organic layer over an anhydrous drying agent like sodium sulfate.
-
Purification - Solvent Removal: Filter off the drying agent and remove the solvent and excess ethanol under reduced pressure using a rotary evaporator.
-
Purification - Recrystallization/Distillation: The crude ethyl stearate can be further purified. For a solid product, recrystallization from ethanol is effective. Alternatively, vacuum distillation can be employed to obtain a pure liquid product.[4]
References
- 1. In vivo protection of synaptosomes by ferulic acid ethyl ester (FAEE) from oxidative stress mediated by 2,2-azobis(2-amidino-propane)dihydrochloride (AAPH) or Fe(2+)/H(2)O(2): insight into mechanisms of neuroprotection and relevance to oxidative stress-related neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty Acid Ethyl Esters Induce Intestinal Epithelial Barrier Dysfunction via a Reactive Oxygen Species-Dependent Mechanism in a Three-Dimensional Cell Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ETHYL STEARATE - Ataman Kimya [atamanchemicals.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Synthesis and degradation of fatty acid ethyl esters by cultured hepatoma cells exposed to ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic pathway engineering for fatty acid ethyl ester production in Saccharomyces cerevisiae using stable chromosomal integration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gut.bmj.com [gut.bmj.com]
- 8. researchgate.net [researchgate.net]
